5-ethyl-N-methylisoxazol-3-amine
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Overview
Description
5-ethyl-N-methylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-methylisoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic strategies. These methods aim to maximize yield while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-methylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes or nitrile oxides.
Reduction: Formation of amines or hydroxylamines.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oximes .
Scientific Research Applications
5-ethyl-N-methylisoxazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-ethyl-N-methylisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-methylisoxazole
- 5-methylisoxazole
- 3,5-dimethylisoxazole
Uniqueness
5-ethyl-N-methylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isoxazole derivatives, it exhibits unique reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-ethyl-N-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4-6(7-2)8-9-5/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
GXXNVJDKSMGITP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)NC |
Origin of Product |
United States |
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